molecular formula C19H22N6O4 B2576976 1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-63-7

1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2576976
M. Wt: 398.423
InChI Key: OYSAGHCTQNXTCV-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” contains several functional groups. It has a urea group (-NH-CO-NH-), a tetrazole group (a five-membered ring containing four nitrogen atoms), and three methoxy groups (-OCH3) attached to benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The methoxy groups are electron-donating, which could influence the reactivity of the benzene rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzene rings could undergo electrophilic aromatic substitution reactions, while the urea and tetrazole groups could participate in various other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like urea and methoxy could increase its solubility in polar solvents .

Scientific Research Applications

Reactions and Chemical Properties

  • Reactions with Isocyanates and Aminotetrazole : Treatment of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole resulted in the formation of various urea derivatives through kinetic and thermodynamic processes. These reactions highlight the chemical versatility and reactivity of compounds related to the one , underlining their potential utility in synthesizing novel heterocyclic compounds (Peet, 1987).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. Such derivatives are crucial for Type II photosensitizers in photodynamic therapy, potentially offering a new avenue for cancer treatment (Pişkin et al., 2020).

Material Science and Chemical Synthesis

  • Synthesis of Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was achieved via Ugi reactions, showcasing the potential of related urea compounds in creating novel peptidic materials with specific chemical properties (Sañudo et al., 2006).

Potential in Nonlinear Optical Applications

  • HOMO-LUMO Analyses : An investigation into the molecular structure, vibrational spectra, and HOMO-LUMO analyses of a related compound demonstrated its significant potential in nonlinear optical applications due to a high first hyperpolarizability. This suggests that urea derivatives could be explored for their optical properties, contributing to advancements in material science (Al-Abdullah et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound, if any, and optimizing its synthesis. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-27-15-7-5-14(6-8-15)25-18(22-23-24-25)12-21-19(26)20-11-13-4-9-16(28-2)17(10-13)29-3/h4-10H,11-12H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSAGHCTQNXTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

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